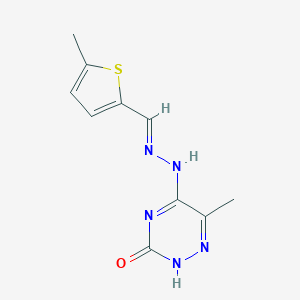
4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)cyclohexanecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)cyclohexanecarboxamide is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)cyclohexanecarboxamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, its mechanism of action is not fully understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for research on 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)cyclohexanecarboxamide. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of neurodegenerative diseases. It may also be studied for its potential use in the treatment of other inflammatory conditions. Additionally, modifications to the compound may be made to improve its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)cyclohexanecarboxamide involves the reaction of 4-methylbenzylamine with 3-bromo-1-butanol to form 4-methylbenzyl 3-bromobutylcarbamate. This compound is then reacted with 3,4-dihydro-2H-thiophen-3-one to form the final product. The synthesis method is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)cyclohexanecarboxamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C23H35NO3S |
|---|---|
Peso molecular |
405.6 g/mol |
Nombre IUPAC |
4-butyl-N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H35NO3S/c1-3-4-5-19-10-12-21(13-11-19)23(25)24(22-14-15-28(26,27)17-22)16-20-8-6-18(2)7-9-20/h6-9,19,21-22H,3-5,10-17H2,1-2H3 |
Clave InChI |
HLGNTJGJKCQXPG-UHFFFAOYSA-N |
SMILES |
CCCCC1CCC(CC1)C(=O)N(CC2=CC=C(C=C2)C)C3CCS(=O)(=O)C3 |
SMILES canónico |
CCCCC1CCC(CC1)C(=O)N(CC2=CC=C(C=C2)C)C3CCS(=O)(=O)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate](/img/structure/B254333.png)
![4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B254335.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B254337.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide](/img/structure/B254338.png)
![4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide](/img/structure/B254339.png)
![3-(4-nitrobenzyl)-6-phenylthieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254340.png)
![N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide](/img/structure/B254342.png)

![3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(prop-2-en-1-yl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254346.png)
![4-{[4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B254348.png)


